molecular formula C15H17Cl2FN2O2 B2861127 rac-2-chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]acetamide CAS No. 2411178-33-9

rac-2-chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2861127
CAS No.: 2411178-33-9
M. Wt: 347.21
InChI Key: KOSVOCHXGYXEMD-SWLSCSKDSA-N
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Description

rac-2-chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chloro and fluoro substituents. Common synthetic routes may involve:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of chloro and fluoro groups: These can be introduced through halogenation reactions using reagents such as thionyl chloride or fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

rac-2-chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

rac-2-chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-2-chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 4-chloro-N-[(2R,3S,6R)-6-[2-[4-(3-fluorophenyl)-1-triazolyl]ethyl]-2-(hydroxymethyl)-3-oxanyl]benzenesulfonamide

Uniqueness

rac-2-chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of chloro and fluoro substituents, as well as its pyrrolidine ring structure. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2FN2O2/c1-8(2)20-14(22)6-12(19-13(21)7-16)15(20)9-3-4-10(17)11(18)5-9/h3-5,8,12,15H,6-7H2,1-2H3,(H,19,21)/t12-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSVOCHXGYXEMD-SWLSCSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C(CC1=O)NC(=O)CCl)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1[C@@H]([C@H](CC1=O)NC(=O)CCl)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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